molecular formula C11H15NO2 B13599802 1-Isopropyl-4-(2-nitroethyl)benzene

1-Isopropyl-4-(2-nitroethyl)benzene

Cat. No.: B13599802
M. Wt: 193.24 g/mol
InChI Key: NCLGSVWFMXPWBE-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(2-nitroethyl)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an isopropyl group and a nitroethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Isopropyl-4-(2-nitroethyl)benzene typically involves a multi-step process starting from benzene. The key steps include:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Isopropyl-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions include amines and various substituted benzene derivatives.

Scientific Research Applications

1-Isopropyl-4-(2-nitroethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific molecular targets involved .

Comparison with Similar Compounds

1-Isopropyl-4-(2-nitroethyl)benzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2-nitroethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H15NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3

InChI Key

NCLGSVWFMXPWBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC[N+](=O)[O-]

Origin of Product

United States

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